molecular formula C11H15ClFNO B13289350 [(3-Chloro-4-fluorophenyl)methyl](3-methoxypropyl)amine

[(3-Chloro-4-fluorophenyl)methyl](3-methoxypropyl)amine

Cat. No.: B13289350
M. Wt: 231.69 g/mol
InChI Key: AWELBKPDBIKTJN-UHFFFAOYSA-N
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Description

(3-Chloro-4-fluorophenyl)methylamine is an organic compound with the molecular formula C11H15ClFNO. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with a methoxypropylamine side chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-fluorophenyl)methylamine typically involves the reaction of 3-chloro-4-fluorobenzyl bromide with 3-methoxypropylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen bromide formed during the reaction. The reaction mixture is usually refluxed in an organic solvent like ethanol or methanol to facilitate the reaction .

Industrial Production Methods

On an industrial scale, the production of (3-Chloro-4-fluorophenyl)methylamine follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-fluorophenyl)methylamine undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, and chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions include substituted phenyl derivatives, nitroso or nitro compounds, and reduced amine derivatives .

Scientific Research Applications

(3-Chloro-4-fluorophenyl)methylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Chloro-4-fluorophenyl)methylamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tyrosinase, an enzyme involved in melanin production. The compound binds to the active site of the enzyme, preventing the oxidation of L-tyrosine to dopaquinone, thereby inhibiting melanin synthesis . This mechanism is of particular interest in the development of skin-whitening agents and treatments for hyperpigmentation disorders.

Comparison with Similar Compounds

(3-Chloro-4-fluorophenyl)methylamine can be compared with other similar compounds such as:

The uniqueness of (3-Chloro-4-fluorophenyl)methylamine lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C11H15ClFNO

Molecular Weight

231.69 g/mol

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-3-methoxypropan-1-amine

InChI

InChI=1S/C11H15ClFNO/c1-15-6-2-5-14-8-9-3-4-11(13)10(12)7-9/h3-4,7,14H,2,5-6,8H2,1H3

InChI Key

AWELBKPDBIKTJN-UHFFFAOYSA-N

Canonical SMILES

COCCCNCC1=CC(=C(C=C1)F)Cl

Origin of Product

United States

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